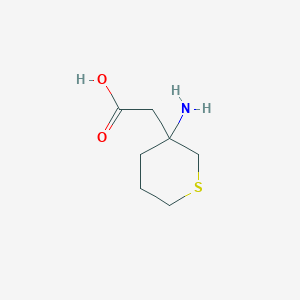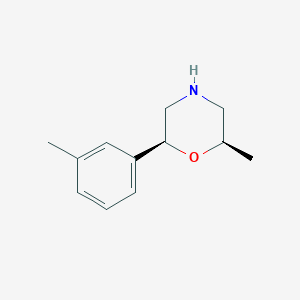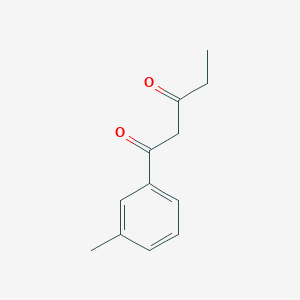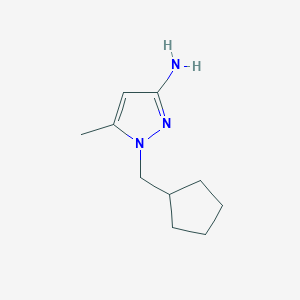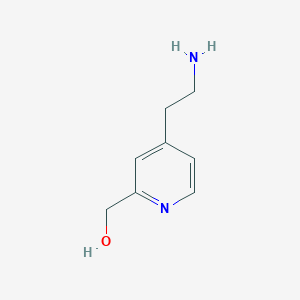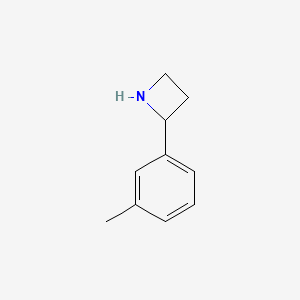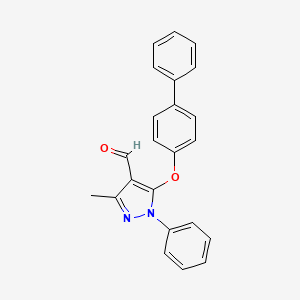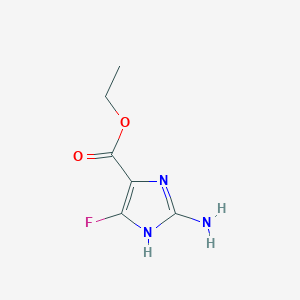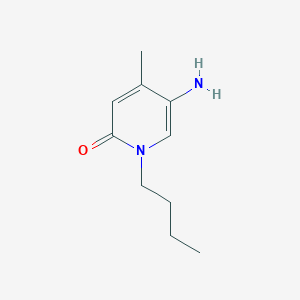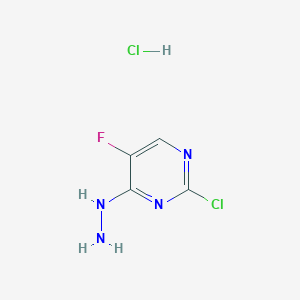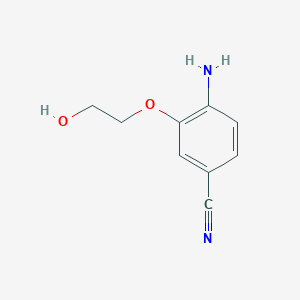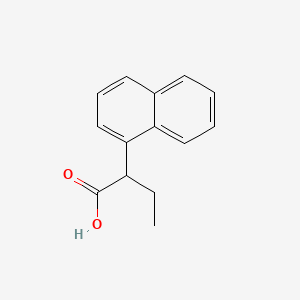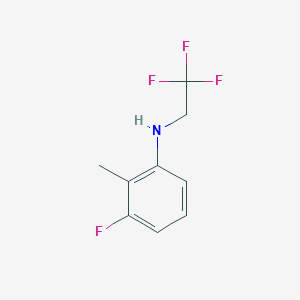
3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-2-methylaniline with 2,2,2-trifluoroethylamine under specific conditions. For instance, the reaction may be carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and halogenating agents like bromine for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated aromatic compounds. These products can be further utilized in various chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. The pathways involved include inhibition of neurotransmitter reuptake and modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the fluoro group on the aromatic ring.
3-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
2-Fluoro-3-(trifluoromethyl)aniline: Contains both fluoro and trifluoromethyl groups but in different positions.
Uniqueness
3-Fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. The combination of fluoro and trifluoromethyl groups enhances its reactivity and binding affinity, making it valuable in various chemical and pharmaceutical applications.
Eigenschaften
Molekularformel |
C9H9F4N |
|---|---|
Molekulargewicht |
207.17 g/mol |
IUPAC-Name |
3-fluoro-2-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9F4N/c1-6-7(10)3-2-4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
AXAWTERODIMDRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1F)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071939.png)
